molecular formula C6H7N3 B1297283 Isonicotinamidine CAS No. 33278-46-5

Isonicotinamidine

Cat. No.: B1297283
CAS No.: 33278-46-5
M. Wt: 121.14 g/mol
InChI Key: BIJRUEBMNUUNIJ-UHFFFAOYSA-N
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Description

Isonicotinamidine, also known as pyridine-4-carboxamidine, is an organic compound with the chemical formula C7H8N4. It is a derivative of isonicotinic acid and is characterized by the presence of an amidine group attached to the pyridine ring.

Mechanism of Action

Target of Action

Isonicotinamidine, also known as Isoniazid, is primarily used to treat mycobacterial infections . Its primary targets are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms .

Mode of Action

This compound is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .

Biochemical Pathways

All components of vitamin B3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) . This compound, being an isomer of nicotinamide , likely follows similar biochemical pathways.

Pharmacokinetics

It is soluble in water (191 g/l), and is also soluble in ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane (10 mg/l) . This suggests that it may have good bioavailability due to its solubility in both polar and non-polar solvents.

Result of Action

The antimicrobial activity of this compound is selective for mycobacteria, likely due to its ability to inhibit mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . This compound also disrupts DNA, lipid, carbohydrate, and nicotinamide adenine dinucleotide (NAD) synthesis and/or metabolism .

Action Environment

Given its solubility in various solvents , it can be inferred that it may be stable in various environmental conditions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Isonicotinamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce various amines .

Properties

IUPAC Name

pyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-6(8)5-1-3-9-4-2-5/h1-4H,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJRUEBMNUUNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328297
Record name ISONICOTINAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33278-46-5
Record name ISONICOTINAMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the known biological activity of isonicotinamidine?

A: this compound acts as an inhibitor of cAMP-dependent protein kinase A (PKA) []. This enzyme plays a crucial role in various cellular processes, making its inhibition relevant for potential therapeutic applications.

Q2: How does this compound interact with its target protein?

A: While the exact binding mode is not described in the provided abstracts, a study utilized X-ray crystallography to determine the crystal structure of this compound complexed with cAMP-dependent protein kinase A (CHO PKA) []. This structural information provides insights into the interaction between the compound and its target, paving the way for understanding its inhibitory mechanism.

Q3: Has this compound been explored as a building block for synthesizing other bioactive compounds?

A: Yes, this compound serves as a starting material for synthesizing pyrimidine derivatives []. Researchers have utilized it in the synthesis of methoxypyridine, which was subsequently demethylated to obtain pyrimidinol []. This highlights the versatility of this compound as a building block in organic synthesis.

Q4: Are there other research areas where this compound plays a role?

A: While the provided abstracts primarily focus on its biological activity and use in synthesis, the application of this compound extends to the development of pyrazole and oxadiazole derivatives [, ]. These heterocyclic compounds are known for their diverse pharmacological activities, suggesting potential applications in medicinal chemistry.

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